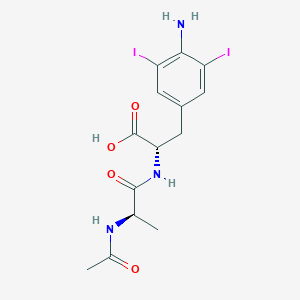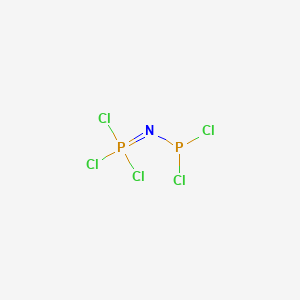
N-(Dichlorophosphanyl)phosphorimidic trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dichlorophosphanyl)phosphorimidic trichloride is a compound with the molecular formula Cl5NOP2. It is a stable fundamental substance of neutral linear chlorophosphazenes. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Dichlorophosphanyl)phosphorimidic trichloride can be synthesized through various reactions. . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using phosphorus pentachloride and ammonia. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dichlorophosphanyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as alcohols, phenols, and amines.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, phenols, dialkylamines, and diethylaminotrimethylsilane. These reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with alcohols and phenols can lead to the formation of substituted phosphorimidic compounds .
Applications De Recherche Scientifique
N-(Dichlorophosphanyl)phosphorimidic trichloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which N-(Dichlorophosphanyl)phosphorimidic trichloride exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can form stable complexes with nucleophiles, leading to the formation of new chemical bonds and the alteration of molecular structures . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Dichlorophosphanyl)phosphorimidic trichloride include other chlorophosphazenes and phosphorimidic compounds. Examples include:
Uniqueness
This compound is unique due to its specific molecular structure and reactivity. Its ability to undergo a wide range of chemical reactions and form stable complexes with nucleophiles sets it apart from other similar compounds .
Propriétés
Numéro CAS |
61499-76-1 |
|---|---|
Formule moléculaire |
Cl5NP2 |
Poids moléculaire |
253.2 g/mol |
Nom IUPAC |
trichloro(dichlorophosphanylimino)-λ5-phosphane |
InChI |
InChI=1S/Cl5NP2/c1-7(2)6-8(3,4)5 |
Clé InChI |
NHTMYQCWNYVABS-UHFFFAOYSA-N |
SMILES canonique |
N(=P(Cl)(Cl)Cl)P(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


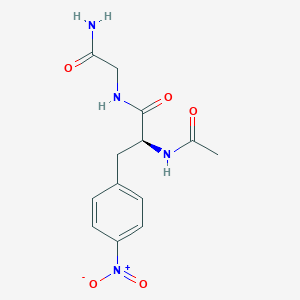
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
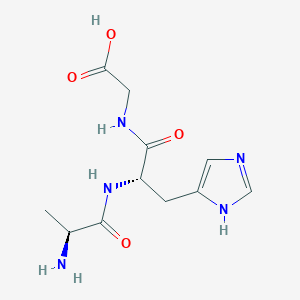
![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
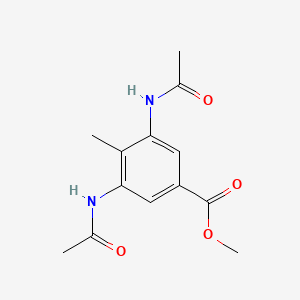
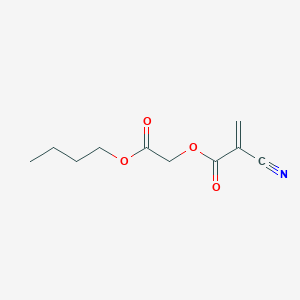


![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
